molecular formula C13H18N2O2 B1492241 Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate CAS No. 2098138-65-7

Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate

Cat. No. B1492241
M. Wt: 234.29 g/mol
InChI Key: SKWBBYPFRJTKKA-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community. It is a pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular formula of Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate is C13H18N2O2. The InChI code is 1S/C10H14N2O2/c1-4-14-10(13)8-5-6-11-9(12-8)7(2)3/h5-7H,4H2,1-3H3 .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-mediated Synthesis : Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation and solvent-free conditions with 3-formylchromone or diethyl (ethoxymethylene)malonate, yielding novel pyrimido[1,2-a]pyrimidines. This method highlights the potential for rapid, efficient synthesis of complex pyrimidine derivatives in drug discovery and material science (Eynde et al., 2001).

  • Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : A simple, solvent-free condensation method utilizing pentafluorophenylammonium triflate (PFPAT) as a catalyst was developed for the synthesis of chromeno[2,3-d]pyrimidinone derivatives, demonstrating the role of catalysts in facilitating novel organic reactions (Ghashang et al., 2013).

  • Phosphine-catalyzed Annulation : Demonstrates a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, showcasing the utility of organic catalysts in constructing complex pyridine derivatives with potential applications in pharmaceuticals (Zhu et al., 2003).

Biological Evaluation

  • Antimicrobial Activity : Chromeno[2,3-d]pyrimidinone derivatives synthesized via a catalyzed process were evaluated for in vitro antimicrobial activity, highlighting the potential of pyrimidine derivatives as antibacterial and antifungal agents (Ghashang et al., 2013).

  • Antioxidant Agents : Synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and their evaluation as antioxidant agents shows the promise of these compounds in mitigating oxidative stress-related diseases (Asha et al., 2009).

Mechanistic Insights and Novelty

  • Ring-chain Isomerism : Research on ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates reveals ring-chain isomerism, providing valuable insights into the dynamic behavior of pyrimidine derivatives in solution (Pryadeina et al., 2008).

Future Directions

The study of pyrimidine derivatives, including Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate, is a promising area of research. These compounds have potential applications in various fields, including medicinal chemistry and pharmaceutical research . Future research could focus on further understanding the synthesis, chemical properties, and biological activity of these compounds.

properties

IUPAC Name

ethyl 2-cyclopropyl-6-propan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-17-13(16)11-7-10(8(2)3)14-12(15-11)9-5-6-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBBYPFRJTKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopropyl-6-(propan-2-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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